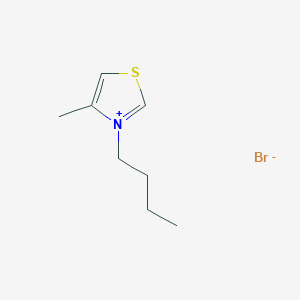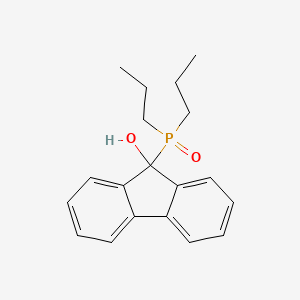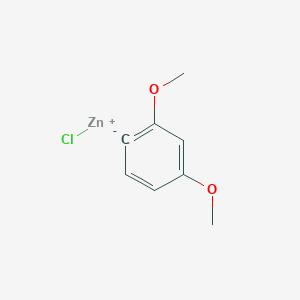![molecular formula C15H12N4 B14333734 Bis(imidazo[1,2-a]pyridin-3-yl)methane CAS No. 106012-53-7](/img/structure/B14333734.png)
Bis(imidazo[1,2-a]pyridin-3-yl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(imidazo[1,2-a]pyridin-3-yl)methane is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are fused bicyclic heterocycles. These compounds are known for their wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
An efficient synthetic route for bis(imidazo[1,2-a]pyridin-3-yl)methane involves the use of acetic acid and trifluoroacetic acid at temperatures between 40-45°C. This method yields the compound in 60-72% . Another approach involves the reaction between two moles of imidazo[1,2-a]pyridine and one mole of chloroacetaldehyde in acetic acid, although this method tends to yield vinyl derivatives instead .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes these methods suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(imidazo[1,2-a]pyridin-3-yl)methane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be functionalized via radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic acid, trifluoroacetic acid, chloroacetaldehyde, and various oxidizing and reducing agents . Reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound include vinyl derivatives, substituted imidazo[1,2-a]pyridines, and other functionalized derivatives .
Applications De Recherche Scientifique
Bis(imidazo[1,2-a]pyridin-3-yl)methane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of bis(imidazo[1,2-a]pyridin-3-yl)methane involves binding to DNA grooves and mediating DNA-cleavage properties. This compound has shown high cytotoxic activities against various cell lines, including HepG2, DLD-1, and MDA-MB-231 . It also disrupts Rab11A prenylation in human cervical carcinoma HeLa cell lines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: Used to treat short-term insomnia and functions by blocking γ-aminobutyric acid receptors.
Alpidem: Used for its anxiolytic properties.
Other Imidazo[1,2-a]pyridines: Include compounds with antifungal, antibacterial, antitumor, and anti-inflammatory activities.
Uniqueness
Bis(imidazo[1,2-a]pyridin-3-yl)methane is unique due to its ability to undergo a wide range of chemical reactions and its potential applications in various fields, including medicinal chemistry, biology, and industry. Its versatility and efficacy in different applications make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
106012-53-7 |
|---|---|
Formule moléculaire |
C15H12N4 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
3-(imidazo[1,2-a]pyridin-3-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H12N4/c1-3-7-18-12(10-16-14(18)5-1)9-13-11-17-15-6-2-4-8-19(13)15/h1-8,10-11H,9H2 |
Clé InChI |
ISOSHDVLSURYMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N2C=C1)CC3=CN=C4N3C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)


![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)




![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
